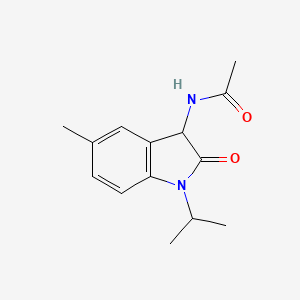
N~2~-(2-methoxyphenyl)-N~1~-(1-methylbutyl)-N~2~-(methylsulfonyl)glycinamide
Vue d'ensemble
Description
N~2~-(2-methoxyphenyl)-N~1~-(1-methylbutyl)-N~2~-(methylsulfonyl)glycinamide, also known as ML352, is a novel small molecule inhibitor that has shown promising results in preclinical studies for the treatment of cancer and other diseases.
Mécanisme D'action
N~2~-(2-methoxyphenyl)-N~1~-(1-methylbutyl)-N~2~-(methylsulfonyl)glycinamide works by inhibiting the activity of a protein called heat shock protein 70 (Hsp70), which plays a critical role in the survival and growth of cancer cells. By inhibiting Hsp70, N~2~-(2-methoxyphenyl)-N~1~-(1-methylbutyl)-N~2~-(methylsulfonyl)glycinamide induces cell death in cancer cells and reduces tumor growth. N~2~-(2-methoxyphenyl)-N~1~-(1-methylbutyl)-N~2~-(methylsulfonyl)glycinamide has also been shown to regulate the immune response by modulating the activity of immune cells, such as T cells and macrophages.
Biochemical and Physiological Effects:
N~2~-(2-methoxyphenyl)-N~1~-(1-methylbutyl)-N~2~-(methylsulfonyl)glycinamide has been shown to have minimal toxicity in preclinical studies, making it a promising candidate for further development. It has also been shown to have good pharmacokinetic properties, meaning that it is easily absorbed and distributed in the body. N~2~-(2-methoxyphenyl)-N~1~-(1-methylbutyl)-N~2~-(methylsulfonyl)glycinamide has been shown to cross the blood-brain barrier, making it a potential candidate for the treatment of brain tumors and other neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N~2~-(2-methoxyphenyl)-N~1~-(1-methylbutyl)-N~2~-(methylsulfonyl)glycinamide is that it has been extensively studied in preclinical models, providing a wealth of data on its efficacy and safety. Additionally, the synthesis of N~2~-(2-methoxyphenyl)-N~1~-(1-methylbutyl)-N~2~-(methylsulfonyl)glycinamide has been optimized to produce high yields and purity, making it suitable for further research and development. One limitation of N~2~-(2-methoxyphenyl)-N~1~-(1-methylbutyl)-N~2~-(methylsulfonyl)glycinamide is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Orientations Futures
There are several potential future directions for the development of N~2~-(2-methoxyphenyl)-N~1~-(1-methylbutyl)-N~2~-(methylsulfonyl)glycinamide. One direction is to investigate its use in combination with other cancer therapies, such as chemotherapy and radiation therapy. Another direction is to explore its potential use in treating other diseases, such as neurodegenerative diseases and autoimmune disorders. Additionally, further research is needed to elucidate the exact mechanism of action of N~2~-(2-methoxyphenyl)-N~1~-(1-methylbutyl)-N~2~-(methylsulfonyl)glycinamide and to identify potential biomarkers that can be used to predict patient response to treatment.
Applications De Recherche Scientifique
N~2~-(2-methoxyphenyl)-N~1~-(1-methylbutyl)-N~2~-(methylsulfonyl)glycinamide has been extensively studied in preclinical models for its potential therapeutic applications. It has been shown to inhibit the growth of various types of cancer cells, including breast, lung, and prostate cancer cells. Additionally, N~2~-(2-methoxyphenyl)-N~1~-(1-methylbutyl)-N~2~-(methylsulfonyl)glycinamide has demonstrated anti-inflammatory properties and has been investigated for its potential use in treating inflammatory bowel disease and other inflammatory conditions.
Propriétés
IUPAC Name |
2-(2-methoxy-N-methylsulfonylanilino)-N-pentan-2-ylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O4S/c1-5-8-12(2)16-15(18)11-17(22(4,19)20)13-9-6-7-10-14(13)21-3/h6-7,9-10,12H,5,8,11H2,1-4H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMRQJDFFGQGZDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)NC(=O)CN(C1=CC=CC=C1OC)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)-N-pentan-2-ylglycinamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(4-ethyl-5-{[(4-methylbenzyl)thio]methyl}-4H-1,2,4-triazol-3-yl)thio]-N-(2-methyl-5-nitrophenyl)acetamide](/img/structure/B4114191.png)
![N-[4-(1-benzyl-1-hydroxy-3-oxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide](/img/structure/B4114195.png)
![1-[1-benzoyl-3-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]ethanone](/img/structure/B4114199.png)
![methyl 5-[(diethylamino)carbonyl]-4-methyl-2-[({[3-(2-oxo-1-pyrrolidinyl)propyl]amino}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B4114205.png)
![1-(4-methylphenyl)-5-oxo-N-(2-{[(2-phenylethyl)amino]carbonyl}phenyl)-3-pyrrolidinecarboxamide](/img/structure/B4114212.png)

![diethyl 5-[({2-[2-(1,3-benzothiazol-2-ylthio)propanoyl]hydrazino}carbonothioyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4114223.png)
![N-butyl-2-{[N-[(4-fluorophenyl)sulfonyl]-N-(4-methoxyphenyl)glycyl]amino}benzamide](/img/structure/B4114233.png)
![N-{1-[4-allyl-5-({2-[(2-methyl-4-nitrophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]-2-methylpropyl}-4-methylbenzamide](/img/structure/B4114239.png)
![4-ethyl-7-methyl-5-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B4114250.png)
![4-({[(3-acetylphenyl)amino]carbonyl}amino)-N-methylbenzenesulfonamide](/img/structure/B4114262.png)
![4-[({[1-(4-ethoxyphenyl)ethyl]amino}carbonothioyl)amino]benzenesulfonamide](/img/structure/B4114264.png)
![N-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-4-fluoro-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B4114273.png)
![2-[3-(dimethylamino)benzoyl]-N-(1-phenylethyl)hydrazinecarbothioamide](/img/structure/B4114282.png)